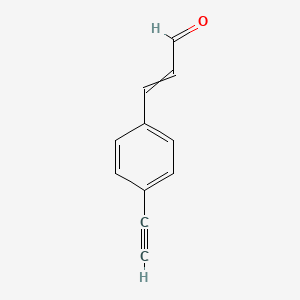![molecular formula C12H16O4 B14072739 1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- CAS No. 101970-63-2](/img/structure/B14072739.png)
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused with a dioxole ring, which contains two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- can be synthesized through several synthetic routes. One common method involves the reaction of catechol with disubstituted halomethanes under specific conditions . The reaction typically requires a catalyst, such as iron(III) bromide, to facilitate the formation of the benzodioxole ring.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chloromethylation, nitrile formation, hydrolysis, and reduction . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents.
化学反応の分析
Types of Reactions
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of perfumes, photo initiators, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In cancer research, it may induce apoptosis in cancer cells by modulating microtubule assembly .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler benzodioxole compound without the methoxyethoxyethyl group.
1,3-Benzodioxole, 5-(1-propenyl)-: Contains a propenyl group instead of the methoxyethoxyethyl group.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: Contains a methoxy and propenyl group.
Uniqueness
1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
101970-63-2 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
5-[1-(2-methoxyethoxy)ethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H16O4/c1-9(14-6-5-13-2)10-3-4-11-12(7-10)16-8-15-11/h3-4,7,9H,5-6,8H2,1-2H3 |
InChIキー |
STZRTUNMLCEUSW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)OCO2)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)


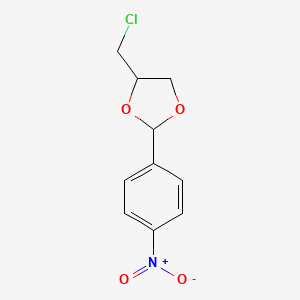
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)

![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
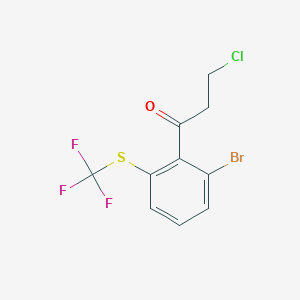
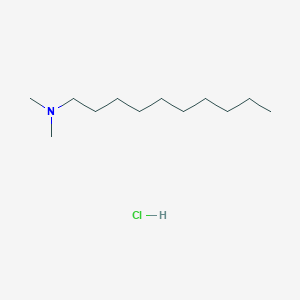
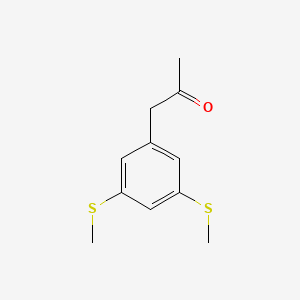

![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
